8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a heptylsulfanyl group, a dimethyl group, and a methylprop-2-en-1-yl group attached to a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydrogen bromide and boron tribromide (BBr3) as catalysts . The reaction conditions often involve refluxing in benzene or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, sodium borohydride, and potassium permanganate. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their unique biological activities.
Imidazole-containing compounds: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study.
Properties
Molecular Formula |
C18H28N4O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
8-heptylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H28N4O2S/c1-6-7-8-9-10-11-25-17-19-15-14(22(17)12-13(2)3)16(23)21(5)18(24)20(15)4/h2,6-12H2,1,3-5H3 |
InChI Key |
PKSIJUZNPFTOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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